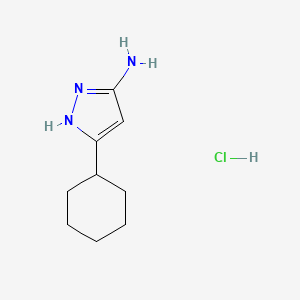

5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride

Description

5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride is a pyrazole derivative featuring a cyclohexyl substituent at the 5-position and an amine group at the 3-position, with a hydrochloride counterion enhancing its solubility in polar solvents. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structural analysis . Synthesis of such derivatives often involves condensation reactions in solvents like 1,4-dioxane with reagents such as malononitrile or ethyl cyanoacetate, as seen in analogous pyrazole syntheses .

Properties

IUPAC Name |

5-cyclohexyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h6-7H,1-5H2,(H3,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFRRVMVLTSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H15N3·HCl

- Molecular Weight : 189.70 g/mol

The compound features a pyrazole ring substituted with a cyclohexyl group at the 5-position and an amino group at the 3-position, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl hydrazine with appropriate carbonyl compounds. The process can be optimized through various catalytic methods to enhance yield and purity.

Biological Activity

This compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and anticancer properties. Below are detailed findings from various studies:

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For example:

- In vitro Studies : The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, showing significant COX-2 inhibition with an IC50 value of approximately 0.034 µM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac (IC50 = 54.65 µM) .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines:

These values indicate that the compound has comparable potency to established anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics similar to combretastatin A4, leading to cell cycle arrest and apoptosis in cancer cells .

- COX Inhibition : By selectively inhibiting COX enzymes, particularly COX-2, the compound reduces inflammation and associated pain .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- In Vivo Studies : Animal models demonstrated that administration of this compound resulted in significant reductions in tumor size and inflammatory markers, supporting its potential use in cancer therapy and inflammatory diseases.

- Toxicity Assessment : Acute toxicity studies indicated that the compound exhibits a high safety margin, with LD50 values exceeding 2000 mg/kg in mice, suggesting it may be safe for further development .

Scientific Research Applications

Synthesis Overview

- Starting Materials : Commonly synthesized from 1H-pyrazole derivatives through alkylation or substitution reactions.

- Methods : Various methods exist, including:

- Condensation Reactions : Utilizing cyclohexylamines with pyrazole derivatives.

- Functional Group Modifications : Targeted modifications to enhance biological activity.

Biological Activities

5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride exhibits several biological activities that make it a candidate for further research in drug development.

Antitumor Activity

Research indicates that compounds within the pyrazole family can inhibit phosphatidylinositol-3-kinase (PI3K) pathways, which are crucial in cancer cell growth and metabolism. By targeting these pathways, this compound may serve as a potential antitumor agent .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses, potentially useful in treating conditions such as rheumatoid arthritis and asthma. Its ability to inhibit calcium release activated calcium (CRAC) channels suggests a mechanism for reducing inflammation .

Therapeutic Applications

Given its biological activities, this compound could have various therapeutic applications:

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Oncology | Antitumor drug | Inhibition of PI3K pathway |

| Immunology | Anti-inflammatory agent | CRAC channel inhibition |

| Neurology | Potential neuroprotective agent | Modulation of neuroinflammatory processes |

Case Studies and Research Findings

Several studies have explored the efficacy and safety of pyrazole derivatives, including this compound:

- Antitumor Efficacy : A study demonstrated that pyrazole derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation .

- Inflammation Reduction : In animal models of inflammation, treatment with pyrazole derivatives led to significant reductions in inflammatory markers, suggesting a viable pathway for developing anti-inflammatory therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to two structurally related pyrazole derivatives from the literature:

- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

Key Structural Insights :

- The cyclohexyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the planar thiophene rings in 7a/b.

- The hydrochloride salt improves aqueous solubility compared to neutral analogs, a critical factor in bioavailability .

Physicochemical Properties

Hydrogen bonding patterns, as analyzed via graph set theory, play a pivotal role in the crystallization and stability of pyrazole derivatives. The hydrochloride salt in the target compound likely forms stronger ionic and hydrogen-bonded networks (e.g., N–H···Cl interactions) compared to the neutral hydroxy and carboxylate groups in 7a/b, which rely on weaker O–H···N or O–H···O bonds . This difference may result in higher melting points and better thermal stability for the hydrochloride form.

Analytical Considerations

While highlights RP-HPLC validation for amitriptyline hydrochloride, similar methods could be adapted for quantifying this compound, given the shared hydrochloride salt’s UV activity. However, the cyclohexyl group’s hydrophobicity may necessitate mobile-phase adjustments (e.g., higher acetonitrile ratios) compared to aromatic analogs.

Preparation Methods

General Synthetic Strategy

The preparation of 5-cyclohexyl-1H-pyrazol-3-ylamine hydrochloride typically involves:

- Protection of the 3-aminopyrazole moiety to prevent side reactions.

- Selective substitution at the 1-position of the pyrazole ring.

- Deprotection and hydrolysis steps to yield the target amine.

- Conversion to the hydrochloride salt for stability and handling.

This approach avoids hazardous intermediates and improves reaction selectivity.

Stepwise Preparation Process

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a) Protection of 3-aminopyrazole | Reaction with a carboxylating agent in solvent at 20–100 °C | Carboxylating agents such as alkyl chloroformates; solvents vary | Protects amino group to prevent side reactions |

| b) 1-Substitution on protected pyrazole | Introduction of cyclohexyl group at N-1 position | Alkylation reagents under controlled conditions | Ensures selective substitution |

| c) Hydrolysis under basic conditions | Removal of protecting group to regenerate amine | Basic aqueous conditions | Yields free 5-cyclohexyl-1H-pyrazol-3-ylamine |

| d) Formation of hydrochloride salt | Reaction with HCl in suitable solvent | Typically in ethanol or ether | Enhances stability and crystallinity |

This process avoids the use of explosive nitropyrazole intermediates and hazardous DMSO-alkali mixtures, thus improving safety and yield.

Detailed Research Findings

Reaction Conditions and Optimization

- Protection step temperature range: 20–100 °C, optimized to balance reaction rate and selectivity.

- Alkylation conditions tailored to avoid over-alkylation or side reactions.

- Hydrolysis conditions carefully controlled to prevent decomposition or incomplete deprotection.

- Use of mild bases and solvents to enhance safety and product purity.

Data Table: Comparative Summary of Preparation Methods

| Parameter | Traditional Method (KOH/DMSO) | Patented Method (Protection/Alkylation/Hydrolysis) |

|---|---|---|

| Key Intermediate | 1-Nitropyrazole (explosive) | Protected 3-aminopyrazole (stable) |

| Solvent | DMSO (thermally unstable) | Various safer solvents (e.g., alcohols, ethers) |

| Base | Strong alkali (KOH) | Mild bases for hydrolysis |

| Yield | ~25% isolated yield | Higher yields (exact values depend on conditions) |

| Safety | High risk of explosion | Safer, scalable process |

| Industrial Scalability | Limited | Suitable for scale-up |

| By-product Formation | Significant | Reduced by selective protection |

Q & A

Q. What are the standard synthetic routes for 5-cyclohexyl-1H-pyrazol-3-ylamine hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of β-keto esters or nitriles with hydrazine derivatives. For example:

Cyclization : React cyclohexyl-substituted β-keto esters with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–8 hours to form the pyrazole core .

Amine functionalization : Introduce the amine group at the 3-position using hydroxylamine hydrochloride (NHOH·HCl) in a basic medium (e.g., sodium acetate buffer) at 50–60°C .

Purification : Crystallize the product using ethanol/water mixtures, and confirm purity via HPLC (>98%) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How is the structural identity of this compound validated?

Methodological Answer: Use a multi-technique approach:

- NMR : H and C NMR to confirm cyclohexyl protons (δ 1.2–2.1 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm) .

- X-ray crystallography : Resolve crystal structure using SHELX (e.g., SHELXL for refinement). Key parameters: space group , Z = 4, and R-factor < 0.05 .

- Mass spectrometry : ESI-MS to detect [M+H] peak matching the molecular weight (e.g., ~229.7 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Cytotoxicity : Use the Mosmann assay (MTT) with IC determination in cancer cell lines (e.g., HeLa or MCF-7). Incubate cells with 0–100 µM compound for 48 hours and measure absorbance at 570 nm .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase-Glo™) with positive controls (staurosporine for kinases) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding networks) be resolved for this compound?

Methodological Answer:

- Graph-set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs). Use Mercury software to generate bond graphs and compare with literature patterns .

- Refinement constraints : In SHELXL, apply restraints to anisotropic displacement parameters (ADPs) for disordered cyclohexyl groups. Validate using R cross-validation .

- Synchrotron data : Collect high-resolution (<1.0 Å) data to resolve ambiguities in electron density maps .

Q. How to design derivatives with enhanced solubility without compromising bioactivity?

Methodological Answer:

- Functional group modulation : Introduce polar substituents (e.g., -OH, -SOH) at the pyrazole 4-position via Vilsmeier-Haack formylation followed by oxidation .

- Salt formation : Replace hydrochloride with mesylate or tosylate salts. Characterize solubility in PBS (pH 7.4) using UV-Vis spectroscopy (λ = 260 nm) .

- Co-crystallization : Screen with cyclodextrins (e.g., β-CD) using solvent evaporation. Confirm inclusion complexes via DSC and PXRD .

Q. How to address contradictory biological activity data across cell lines?

Methodological Answer:

- Dose-response normalization : Compare IC values using Hill slopes (nH) to assess cooperative binding. Use GraphPad Prism for curve fitting .

- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) for 1 hour. Quantify remaining parent compound via LC-MS to rule out false negatives due to rapid degradation .

- Target engagement assays : Perform CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets (e.g., kinases) .

Q. What computational methods predict intermolecular interactions in co-crystals?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level using Gaussian. Calculate electrostatic potential (ESP) surfaces to identify hydrogen-bond donors/acceptors .

- Molecular docking : Use AutoDock Vina to simulate binding with cyclodextrins or proteins. Validate with MD simulations (100 ns) in GROMACS to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.